molecular formula C10H14OS B177961 3,4-Dimethylphenylthioethanol CAS No. 13290-28-3

3,4-Dimethylphenylthioethanol

Cat. No.: B177961
CAS No.: 13290-28-3
M. Wt: 182.28 g/mol
InChI Key: FXLKXJDHOQHDHK-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylthioethanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a thioethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylthioethanol typically involves the reaction of 3,4-dimethylphenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{3,4-Dimethylphenylthiol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid. [ \text{this compound} + \text{Oxidizing agent} \rightarrow \text{Sulfoxide/Sulfone} ]

  • Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride can be used. [ \text{this compound} + \text{Reducing agent} \rightarrow \text{3,4-Dimethylphenylthiol} ]

  • Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles. [ \text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted product} ]

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3,4-Dimethylphenylthiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethylphenylthioethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 3,4-Dimethylphenylthioethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethanol group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring with methyl substitutions can enhance the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    Phenylthioethanol: Lacks the methyl groups, resulting in different chemical and biological properties.

    3,4-Dimethylphenol: Lacks the thioethanol group, affecting its reactivity and applications.

    4-Methylphenylthioethanol: Has only one methyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 3,4-Dimethylphenylthioethanol is unique due to the presence of both the thioethanol group and the two methyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKXJDHOQHDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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